Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
Description
Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate is a synthetic organic compound characterized by a central benzene ring substituted with two methyl ester groups at positions 1 and 2. The 5-position of the benzene ring is functionalized with a thiourea linkage ([carbamothioyl]amino), which connects to a 4-(morpholin-4-yl)phenyl moiety.
Properties
IUPAC Name |
dimethyl 5-[(4-morpholin-4-ylphenyl)carbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-27-19(25)14-11-15(20(26)28-2)13-17(12-14)23-21(30)22-16-3-5-18(6-4-16)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H2,22,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHXPJJSKRUANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate typically involves the reaction of 4-(morpholin-4-yl)aniline with dimethyl 5-amino-1,3-benzenedicarboxylate in the presence of a carbamothioylating agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs identified in the evidence, focusing on structural features, functional groups, and inferred physicochemical properties.
Structural and Functional Group Analysis
Table 1: Comparative Structural Features
Key Observations:
Thiourea vs. Sulfonamide/Sulfonyl Groups: The target compound’s thiourea group ([carbamothioyl]amino) distinguishes it from the sulfonamide derivative in , which features a sulfonyl group (–SO₂–). Thiourea groups are known for metal coordination and bioactivity, whereas sulfonamides are typically more electron-withdrawing and may influence solubility differently .
Morpholine vs. Thiadiazole/Heterocycles : The morpholine ring in the target compound provides a six-membered oxygen-nitrogen heterocycle, contrasting with the five-membered thiadiazole ring in . Morpholine derivatives often exhibit improved solubility and pharmacokinetic profiles compared to rigid heterocycles like thiadiazoles .
Ester Group Variations : The dimethyl esters in the target compound and confer lower molecular weight and higher polarity compared to the dibutyl esters in , which are more lipophilic and may enhance membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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